molecular formula C26H42O4 B1670627 Diisononyl phthalate CAS No. 28553-12-0

Diisononyl phthalate

Cat. No.: B1670627
CAS No.: 28553-12-0
M. Wt: 418.6 g/mol
InChI Key: HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Description

Diisononyl phthalate is a phthalate ester used primarily as a plasticizer. It is typically a mixture of chemical compounds consisting of various isononyl esters of phthalic acid. This compound is widely used in the production of flexible polyvinyl chloride plastics, copolymers, and resins . This compound imparts flexibility and durability to plastic products, making it a crucial component in numerous consumer goods.

Mechanism of Action

Target of Action

Diisononyl phthalate (DINP) is a widely used dialkyl phthalate (DAPs) softener in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . The primary targets of DINP are the plastic materials where it is incorporated to impart flexibility and workability .

Mode of Action

DINP works by enhancing the flexibility and resilience of PVC products . It allows for easy molding and improves the performance characteristics of plastic materials . It has been demonstrated that DINP exposure impairs the functions of kidney and liver in animals .

Biochemical Pathways

The metabolite profiling of DINP degradation indicates that DINP is degraded through simultaneous pathways of de-esterification and β-oxidation . During the biodegradation of DINP, 4-derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .

Pharmacokinetics

The pharmacokinetic data indicate that the oral bioavailability of DINP in freely moving rats was about 1.19% . The elimination half-life of DINP was 364 ± 146 min for intravenous (10 mg/kg) administration and 150 ± 58 min for oral (100 mg/kg) administration . The total DINP excretion up to 48 h was 13.64 ± 3.99% in feces .

Result of Action

Exposure to DINP can have serious health consequences, including reproductive damage and an increased risk of breast cancer . Studies find that exposure to environmentally relevant concentrations of DINP in zebrafish disrupts the endocannabinoid system (ECS) and affects reproduction in a gender-specific manner . It also has other adverse effects on aquatic organisms, as DINP upregulates orexigenic signals and causes hepatosteatosis together with deregulation of the peripheral ECS and lipid metabolism .

Action Environment

Nevertheless, measures should be taken to prevent its release during production, use, and disposal to minimize potential environmental effects . The widespread production and use of DAPs in North America, Europe, and Japan make their environmental fate and human health effects a matter of concern .

Safety and Hazards

DINP may damage fertility or the unborn child. It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling DINP . High phthalates, such as DINP, have been thoroughly studied and reviewed by a number of government scientific agencies and regulatory bodies worldwide, which have concluded that phthalates used in commercial products do not pose a risk to human health at typical exposure levels .

Future Directions

The global Diisononyl Phthalate (DINP) Market is estimated to grow at a healthy CAGR of more than 7% to reach over USD 9.5 billion in 2027 . A central strategy involves differentiation, where companies focus on producing high-quality DINP with unique properties such as excellent plasticizing capabilities, low volatility, or specific applications in industries like automotive, flooring, and wire and cable .

Biochemical Analysis

Biochemical Properties

Diisononyl phthalate interacts with various biomolecules. It reacts exothermically with acids to generate isononyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Cellular Effects

This compound has been found to induce negative effects on ovarian function and fertility in animal models . It also disrupts male reproduction and fertility . In zebrafish, exposure to this compound disrupts the endocannabinoid system and affects reproduction in a gender-specific manner .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism through simultaneous pathways of de-esterification and β-oxidation . During the biodegradation of this compound, four derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is known to be a cytotoxic agent, targeting mitochondrial respiration, depleting mitochondrial ATP production, and increasing glycolytic metabolism . Delayed effects were observed between the cellular and the mitochondrial parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have confirmed that the negative effects of this compound exposure on males in animal models are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through simultaneous pathways of de-esterification and β-oxidation .

Transport and Distribution

This compound is easily released into the environment because there is no covalent bond between the phthalates and plastics in which they are mixed . As plastics age and break down, the release of phthalates accelerates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically involves heating phthalic anhydride with isononyl alcohol in the presence of a catalyst. For instance, one method involves adding 0.6 tons of phthalic anhydride to a reactor, followed by 1.8 tons of isononyl alcohol. The mixture is heated to 170°C and stirred under reflux for one hour. A non-acidic catalyst is then added, and the temperature is increased to 230°C. The reaction continues under reflux for two hours until the acid number drops below 2 mg KOH/g. The product is then cooled, filtered under reduced pressure, and the thick product this compound is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps to ensure the product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Diisononyl phthalate undergoes several types of chemical reactions, including:

    Esterification: The primary reaction for its synthesis.

    Hydrolysis: Reacts with water to form phthalic acid and isononyl alcohol.

    Oxidation: Reacts with strong oxidizing agents, potentially leading to vigorous reactions.

    Substitution: Can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

  • Isononyl Alcohol
  • Phthalic Acid

Comparison with Similar Compounds

  • Diisodecyl Phthalate
  • Di-n-decyl Phthalate
  • Diundecyl Phthalate
  • Didodecyl Phthalate

Comparison: Diisononyl phthalate is unique due to its specific isononyl ester composition, which provides a balance of flexibility and durability in plastic products. Compared to other phthalates like diisodecyl phthalate and di-n-decyl phthalate, this compound offers a different range of physical properties, making it suitable for various applications .

Properties

IUPAC Name

bis(7-methyloctyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
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InChI Key

HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C
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Molecular Formula

C26H42O4
Record name DI-ISONONYL PHTHALATE
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DSSTOX Substance ID

DTXSID60860420
Record name Bis(7-methyloctyl) phthalate
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Molecular Weight

418.6 g/mol
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Physical Description

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester
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Boiling Point

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C
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Flash Point

greater than 200 °F (NTP, 1992), 221 °C c.c.
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C:
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Density

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.
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Impurities

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/
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Color/Form

Colorless liquid

CAS No.

28553-12-0, 68515-48-0, 20548-62-3
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Melting Point

-48 °C, -43 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisononyl phthalate
Reactant of Route 5
Reactant of Route 5
Diisononyl phthalate
Reactant of Route 6
Diisononyl phthalate

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